p-Methoxybenzylideneacetone

Descripción

The exact mass of the compound p-Methoxybenzylideneacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Methoxybenzylideneacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methoxybenzylideneacetone including the price, delivery time, and more detailed information at info@benchchem.com.

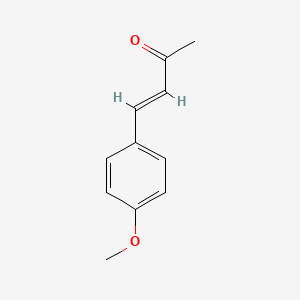

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-4-(4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZKDVBPZBNJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061338, DTXSID301282472 | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-30-3, 943-88-4 | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(p-Methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYBENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9LYF10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

p-Methoxybenzylideneacetone chemical properties and structure

An In-Depth Technical Guide to p-Methoxybenzylideneacetone: Structure, Properties, and Applications

Introduction

p-Methoxybenzylideneacetone, also known by its IUPAC name (E)-4-(4-methoxyphenyl)but-3-en-2-one, is an aromatic ketone belonging to the chalconoid family.[1] It is an α,β-unsaturated ketone characterized by a central enone moiety flanked by a p-methoxyphenyl group and a methyl group. This compound serves as a valuable intermediate in organic synthesis and has been investigated for various applications, ranging from its historical use in fragrances to its potential in materials science and drug discovery. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural arrangement of p-methoxybenzylideneacetone, featuring a conjugated system that includes the benzene ring, the olefinic double bond, and the carbonyl group, is fundamental to its chemical behavior and spectroscopic properties.

Molecular Structure

The molecule consists of a planar p-methoxyphenyl ring linked to an acetone-derived enone functional group. The trans (E) configuration across the C=C double bond is the more stable and common isomer. This extended π-system is responsible for its UV-absorbing properties and influences the reactivity of the enone system.

Caption: 2D structure of (E)-p-Methoxybenzylideneacetone.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification methods.

| Property | Value | Reference |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | |

| Synonyms | p-Anisalacetone, 4-Methoxybenzalacetone | [1][2] |

| CAS Number | 943-88-4 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 72-75 °C | |

| Boiling Point | 295-298 °C at 760 mmHg |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of p-methoxybenzylideneacetone. The key data from various techniques are summarized below.

| Technique | Key Peaks / Signals | Interpretation |

| ¹H NMR (CDCl₃) | ~7.50 (d, 1H), ~6.90 (d, 1H), ~7.45 (d, 2H), ~6.85 (d, 2H), ~3.80 (s, 3H), ~2.35 (s, 3H) | Vinyl protons (C=CH-CO), Aromatic protons, Methoxy protons (OCH₃), Methyl ketone protons (CH₃) |

| ¹³C NMR | ~198 (C=O), ~144 (Ar-CH=), ~125 (=CH-CO), ~161 (Ar-C-O), ~130 (Ar-CH), ~114 (Ar-CH), ~127 (Ar-C), ~55 (OCH₃), ~27 (CH₃) | Carbonyl, Alkene, and Aromatic carbons |

| IR Spectroscopy | ~1660 cm⁻¹, ~1595 cm⁻¹, ~1250 cm⁻¹, ~980 cm⁻¹ | C=O stretch (conjugated ketone), C=C stretch (aromatic & alkene), C-O stretch (ether), trans C=C bend |

| UV-Vis Spectroscopy | λmax ≈ 320 nm | π → π* transition of the conjugated system |

| Mass Spectrometry | m/z 176 (M⁺), 161, 133 | Molecular ion, [M-CH₃]⁺, [M-COCH₃]⁺ |

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration.[4]

Analysis of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is highly characteristic. The doublets for the vinyl protons (~7.50 and ~6.90 ppm) typically show a large coupling constant (J ≈ 16 Hz), confirming the trans stereochemistry. The aromatic region displays a classic AA'BB' system for the para-substituted ring. The singlets at ~3.80 and ~2.35 ppm correspond to the methoxy and methyl ketone protons, respectively.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band around 1660 cm⁻¹, which is characteristic of a conjugated ketone.[5] The shift to a lower wavenumber compared to a simple ketone (~1715 cm⁻¹) is a direct result of the electronic delocalization within the conjugated system. Strong bands for the C-O ether linkage are also prominent.

Synthesis and Reactivity

Claisen-Schmidt Condensation: A Standard Synthetic Protocol

The most common and efficient method for synthesizing p-methoxybenzylideneacetone is the Claisen-Schmidt condensation, a base-catalyzed aldol reaction between an aromatic aldehyde (p-anisaldehyde) and a ketone (acetone).[6]

Causality of Experimental Choices:

-

Excess Acetone: Acetone serves as both the nucleophile (after deprotonation) and the solvent. Using it in excess drives the reaction equilibrium towards the product and minimizes the self-condensation of acetone.

-

Base Catalyst (NaOH/KOH): A strong base is required to deprotonate the α-carbon of acetone, generating the reactive enolate nucleophile. The concentration must be controlled to prevent side reactions.[6]

-

Temperature Control: The reaction is typically run at room temperature. Exothermic reactions can lead to side products, so gentle cooling may be necessary initially.

Step-by-Step Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1.0 eq) in an excess of acetone (10-15 eq).

-

Initiation: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (1.2 eq in water) to the flask over 15-20 minutes. Maintain the temperature below 30°C.

-

Reaction: Continue stirring at room temperature for 30-45 minutes. The formation of a yellow precipitate indicates product formation.

-

Workup: Quench the reaction by pouring the mixture into a beaker of cold water. Neutralize the solution with dilute HCl until it is slightly acidic.

-

Isolation: Collect the precipitated solid via vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure p-methoxybenzylideneacetone as pale yellow crystals.[6]

Caption: Workflow for the synthesis of p-Methoxybenzylideneacetone.

Applications and Biological Relevance

While historically used in perfumery, the use of p-methoxybenzylideneacetone as a fragrance ingredient is now prohibited by the International Fragrance Association (IFRA) due to its potential for dermal sensitization. However, its chemical structure makes it an interesting candidate for research in drug development and materials science.

Role in Drug Development

Chalcones and their analogues are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in target proteins.

While specific, extensive clinical research on p-methoxybenzylideneacetone itself is limited, its structural motifs are present in compounds with demonstrated biological effects. For instance, compounds with a methoxy group on the phenyl ring have shown improved cytotoxic activity against certain cancer cell lines compared to unsubstituted analogues.[8] It serves as a precursor or a structural template for more complex molecules with potential therapeutic value. For example, it is a key intermediate in the synthesis of p-hydroxyphenylacetone, which is used in the creation of various pharmaceutical compounds.[9]

Potential Mechanism of Action

The primary proposed mechanism for the bioactivity of α,β-unsaturated ketones is their ability to act as Michael acceptors. This allows them to interact with and potentially inhibit enzymes or transcription factors that have reactive cysteine residues in their active sites.

Caption: Proposed mechanism via Michael addition to protein thiols.

Safety and Handling

p-Methoxybenzylideneacetone is classified as a skin sensitizer and may cause an allergic skin reaction. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889. [Link]

-

Stoltz, B. M., et al. SUPPLEMENTARY INFORMATION. Caltech. [Link]

-

LookChem. Cas 2051-07-2, BIS(4-METHOXYBENZYLIDENE)ACETONE. [Link]

-

NIST. 3-Buten-2-one, 4-(4-methoxyphenyl)-. NIST WebBook. [Link]

- Google Patents. CN101544552B - Method for synthesizing p- hydroxyphenylacetone.

-

NIST. 3-Buten-2-one, 4-(4-methoxyphenyl)-. NIST WebBook. [Link]

-

Chemical-Suppliers. di-(4,4'-Dimethoxy)benzylidene-acetone | CAS 2051-07-2. [Link]

-

TradeIndia. P-Methoxyphenyl Acetone at Best Price, High Purity Industrial Grade. [Link]

-

Magritek. The Aldol Condensation. [Link]

-

MDPI. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

-

MDPI. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. [Link]

Sources

- 1. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 2. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 3. di-(4,4'-Dimethoxy)benzylidene-acetone | CAS 2051-07-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. youtube.com [youtube.com]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]

A Comprehensive Guide to the Spectroscopic Characterization of p-Methoxybenzylideneacetone

This technical guide provides an in-depth analysis of the spectroscopic data of p-Methoxybenzylideneacetone, a common α,β-unsaturated ketone. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the underlying principles of each spectroscopic technique, provides detailed experimental protocols, and offers expert interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction: The Significance of Spectroscopic Analysis

p-Methoxybenzylideneacetone, also known as 4-methoxybenzalacetone, is a derivative of chalcone and serves as a valuable intermediate in organic synthesis. Its structure, featuring a conjugated system of an aromatic ring, a carbon-carbon double bond, and a carbonyl group, gives rise to distinct spectroscopic signatures. A comprehensive analysis of its NMR, IR, and Mass spectra is paramount for unequivocal structure confirmation, purity assessment, and understanding its chemical reactivity. This guide will systematically dissect each spectroscopic technique, providing the theoretical framework and practical insights necessary for its effective application in a research setting.

Synthesis of p-Methoxybenzylideneacetone via Claisen-Schmidt Condensation

The synthesis of p-Methoxybenzylideneacetone is typically achieved through a base-catalyzed Claisen-Schmidt condensation between p-anisaldehyde (4-methoxybenzaldehyde) and acetone.[1] This reaction is a classic example of a crossed aldol condensation, where an enolate ion of a ketone reacts with an aldehyde that cannot enolize.[1]

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is provided below. This protocol is designed to be a self-validating system, with expected yields and purification procedures.

Materials:

-

p-Anisaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve p-anisaldehyde in a minimal amount of ethanol.

-

Add an equimolar amount of acetone to the solution.

-

Slowly add an aqueous solution of sodium hydroxide (typically 10%) to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for a specified period (e.g., 30-60 minutes). The formation of a yellow precipitate indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any residual sodium hydroxide.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure p-Methoxybenzylideneacetone.

-

Dry the purified crystals and determine the yield.

Caption: Workflow for the synthesis of p-Methoxybenzylideneacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity.[3]

Sample Preparation and Data Acquisition: A small amount of the purified p-Methoxybenzylideneacetone is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on an NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum of p-Methoxybenzylideneacetone is expected to show signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methoxy protons, and the methyl protons of the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Aromatic protons ortho to the methoxy group |

| ~6.9 | d | 2H | Aromatic protons meta to the methoxy group |

| ~7.4 | d | 1H | Vinylic proton (β-proton) |

| ~6.6 | d | 1H | Vinylic proton (α-proton) |

| ~3.8 | s | 3H | Methoxy group protons (-OCH₃) |

| ~2.4 | s | 3H | Acetyl group protons (-COCH₃) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current. The vinylic protons show a characteristic doublet splitting due to coupling with each other. The large coupling constant (typically >15 Hz) for the vinylic protons is indicative of a trans configuration of the double bond.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environments.[4][5]

Data Acquisition: The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis, often using proton-decoupling techniques to simplify the spectrum to single lines for each carbon.[6]

Data Interpretation: The ¹³C NMR spectrum of p-Methoxybenzylideneacetone will display signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, the methoxy carbon, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Carbonyl carbon (C=O) |

| ~161 | Aromatic carbon attached to the methoxy group |

| ~143 | Vinylic carbon (β-carbon) |

| ~130 | Aromatic carbons ortho to the methoxy group |

| ~127 | Aromatic carbon attached to the vinylic group |

| ~125 | Vinylic carbon (α-carbon) |

| ~114 | Aromatic carbons meta to the methoxy group |

| ~55 | Methoxy carbon (-OCH₃) |

| ~27 | Acetyl methyl carbon (-COCH₃) |

The carbonyl carbon resonates at a significantly downfield chemical shift due to the strong deshielding effect of the electronegative oxygen atom. The chemical shifts of the aromatic and vinylic carbons are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the carbonyl group.

Caption: Correlation of molecular structure with NMR signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[7][8]

Sample Preparation and Data Acquisition: A small amount of the solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data Interpretation: The IR spectrum of p-Methoxybenzylideneacetone is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretching (conjugated ketone) |

| ~1600, ~1510 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1580 | Medium | C=C stretching (vinylic) |

| ~1250, ~1030 | Strong | C-O stretching (aryl ether) |

| ~3050 | Medium | =C-H stretching (aromatic and vinylic) |

| ~2950 | Medium | -C-H stretching (methyl and methoxy) |

| ~980 | Strong | C-H bending (trans-vinylic) |

The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl (C=O) stretch. Its position at a lower wavenumber (~1660 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹) is a direct consequence of the conjugation with the carbon-carbon double bond and the aromatic ring, which lowers the bond order of the carbonyl group.[9] The presence of strong C-O stretching bands confirms the methoxy group. The strong band around 980 cm⁻¹ is characteristic of the out-of-plane C-H bending of a trans-disubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight and the fragmentation pattern of a molecule.[11]

Data Acquisition: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer.

Data Interpretation: The mass spectrum of p-Methoxybenzylideneacetone will show a molecular ion peak (M⁺˙) corresponding to its molecular weight (176.21 g/mol ). The fragmentation pattern provides valuable structural information.

| m/z | Proposed Fragment Ion |

| 176 | [M]⁺˙ (Molecular ion) |

| 161 | [M - CH₃]⁺ |

| 133 | [M - COCH₃]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation is initiated by the ionization of the molecule. Common fragmentation pathways include the loss of a methyl radical from the acetyl group to form a stable acylium ion (m/z 161) and the cleavage of the bond between the carbonyl group and the vinylic system to give a resonance-stabilized cation (m/z 133). Further fragmentation of the aromatic portion can also be observed.

Caption: Proposed fragmentation pathway of p-Methoxybenzylideneacetone.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the spectroscopic characterization of p-Methoxybenzylideneacetone. By integrating the principles of NMR, IR, and Mass Spectrometry with detailed experimental protocols and expert data interpretation, researchers and scientists are equipped with the necessary knowledge to confidently identify and characterize this important organic compound. The presented data and analyses serve as a valuable reference for those engaged in synthetic chemistry, drug discovery, and materials science.

References

-

LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link][4]

-

Mugberia Gangadhar Mahavidyalaya. (2006, November 10). Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy. [Link]

-

World Journal of Pharmaceutical Research. (2024, December 28). Infrared Spectroscopy: Principles and Applications in Organic Chemistry. [Link][7]

-

Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. [Link][8]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link][12]

-

Química Orgánica. Fundamentals of Infrared Spectroscopy. [Link][9]

-

University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][14]

-

Fiveable. 1H NMR Spectroscopy Definition - Organic Chemistry Key Term. [Link][2]

-

Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link][15]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link][17]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link][3]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][11]

-

JoVE. (2024, April 4). Mass Spectrometry: Molecular Fragmentation Overview. [Link][10]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link][18]

-

SlideShare. IR Spectroscopy: Fundamentals and Applications. [Link][19]

-

California Institute of Technology. SUPPLEMENTARY INFORMATION. [Link][20]

-

Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. [Link][21]

-

National Center for Biotechnology Information. p-Methoxybenzylideneacetone. PubChem. [Link][22]

-

Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Journal of Mathematical and Fundamental Sciences, 53(1), 86-96. [Link][23]

-

re3data.org. Spectral Database for Organic Compounds. [Link][24]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). [Link][25]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link][26]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds,SDBS. [Link][27]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link][28]

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 8. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 9. Fundamentals of Infrared Spectroscopy [quimicaorganica.org]

- 10. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. studylib.net [studylib.net]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. mlsu.ac.in [mlsu.ac.in]

- 20. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 25. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 26. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 27. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 28. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

(E)-4-(4-methoxyphenyl)but-3-en-2-one IUPAC name and synonyms

An In-depth Technical Guide to (E)-4-(4-methoxyphenyl)but-3-en-2-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the α,β-unsaturated ketone, (E)-4-(4-methoxyphenyl)but-3-en-2-one. This document provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and known biological significance, grounded in authoritative scientific literature.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational for all scientific inquiry. The compound of interest is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC) and is also known by several common or trivial names in commercial and laboratory settings.

-

IUPAC Name: The official IUPAC name for this compound is (E)-4-(4-methoxyphenyl)but-3-en-2-one .[1][2][3] The "(E)" prefix designates the stereochemistry of the substituents around the carbon-carbon double bond, indicating they are on opposite sides (trans configuration), which is the more stable isomer.

-

Synonyms: This compound is widely referenced by a variety of synonyms, which are crucial to recognize when conducting literature and database searches. These include:

-

CAS Registry Number: The most specific identifier is its CAS number: 943-88-4 .[1][3][7]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental design, from solvent selection for synthesis and purification to formulation for biological assays.

Key Physicochemical Data

The essential properties of (E)-4-(4-methoxyphenyl)but-3-en-2-one are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][4][8] |

| Molecular Weight | 176.21 g/mol | [1][2][8] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 72-77 °C | [5] |

| Boiling Point | 319.8 °C at 760 mmHg | [5] |

| Density | ~1.048 g/cm³ | [5][6] |

| Solubility | Soluble in alcohol; Water solubility: 688.2 mg/L at 25°C (est.) | [9] |

| InChIKey | WRRZKDVBPZBNJN-ONEGZZNKSA-N | [5] |

Structural Elucidation

X-ray crystallography studies reveal that the molecule is nearly planar. The dihedral angle between the plane of the benzene ring and the but-3-en-2-one group is minimal, reported as 4.04(5)°.[8] This planarity facilitates extensive π-system conjugation across the molecule, from the methoxy group on the phenyl ring through the double bond to the carbonyl group. This extended conjugation is responsible for its chromophoric properties and influences its chemical reactivity, particularly at the β-carbon of the enone system, which is susceptible to nucleophilic attack (Michael addition).

Synthesis Methodology: Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing (E)-4-(4-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the cross-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone.

Rationale and Mechanism

The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., NaOH), forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (anisaldehyde). The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone system. The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

4-Methoxybenzaldehyde (Anisaldehyde)

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a suitable flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.0 eq) in acetone (excess, acting as both reactant and solvent).

-

Base Addition: While stirring at room temperature, slowly add a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH) to the reaction mixture.[10] A color change and increase in temperature may be observed.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Typically, the reaction is left to proceed for several hours or overnight to ensure completion.[10]

-

Neutralization and Precipitation: Once the reaction is complete, carefully acidify the mixture with dilute HCl. This step neutralizes the excess NaOH and protonates the phenoxide intermediate, causing the product to precipitate out of the solution as a solid.[10]

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[10]

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.

Caption: Workflow for the synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one.

Biological Significance and Applications

While (E)-4-(4-methoxyphenyl)but-3-en-2-one itself is primarily a synthetic intermediate, its core structure as an α,β-unsaturated ketone is of significant interest in medicinal chemistry and drug development.

-

Pharmaceutical Intermediate: α,β-Unsaturated ketones are valuable precursors in the synthesis of a wide range of pharmaceuticals and natural products.[10] Their electrophilic nature allows for various transformations, most notably 1,4-conjugate additions (Michael additions), which is a key strategy for building molecular complexity.

-

Potential Anti-inflammatory Activity: Structurally related compounds have demonstrated notable biological effects. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, showed significant anti-inflammatory, analgesic, and antipyretic properties in preclinical models.[11] This suggests that the 4-phenylbut-3-en-2-one scaffold is a promising template for developing novel anti-inflammatory agents.

-

Potential Herbicidal Activity: A hydroxylated analogue, (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one, has been investigated as a potential bio-based herbicide.[12] It displayed inhibitory effects against the growth of several plant species, indicating a potential application for this class of compounds in agriculture. The study found a linear relationship between the compound's concentration and its inhibitory effect on plant growth.[12]

Conclusion

(E)-4-(4-methoxyphenyl)but-3-en-2-one is a well-characterized compound with a straightforward and high-yielding synthesis. Its importance lies not only in its own right as a chemical reagent but also as a representative of the α,β-unsaturated ketone class, a scaffold that is central to the synthesis of complex molecules and the development of new therapeutic agents. The biological activities observed in closely related analogues underscore the potential for this chemical motif in drug discovery and agrochemical research, making it a subject of continued interest for synthetic and medicinal chemists.

References

-

Jasinski, J., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1183. [Link]

-

anisylidene acetone | CAS#:3815-30-3. (n.d.). Chemsrc. [Link]

-

Anisylaceton. (n.d.). Wikipedia. [Link]

-

Wang, S.-F., et al. (2006). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(3), o871-o872. [Link]

-

Chemical Properties of di-p-Anisylideneacetone (CAS 2051-07-2). (n.d.). Cheméo. [Link]

-

anisylidene acetone | CAS#:943-87-3. (n.d.). Chemsrc. [Link]

-

4-(4-Methoxyphenyl)but-3-en-2-one | C11H12O2. (n.d.). PubChem. [Link]

-

(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. (2006). ResearchGate. [Link]

-

anisylidene acetone, 943-88-4. (n.d.). The Good Scents Company. [Link]

-

Anisic ketone | 122-84-9. (n.d.). ChemBK. [Link]

-

3-Buten-2-one, 4-(4-methoxyphenyl)-. (n.d.). US EPA. [Link]

-

3-Buten-2-one, 4-(4-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]

-

Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12. [Link]

-

(E)-4-(4-methoxyphenyl)but-3-en-2-one. (n.d.). Stenutz. [Link]

-

Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. (n.d.). PrepChem.com. [Link]

-

para-anisyl methyl ketone. (n.d.). The Good Scents Company. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(4-Methoxyphenyl)but-3-en-2-one | C11H12O2 | CID 95414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 4-(4-Methoxyphenyl)-3-buten-2-one | CymitQuimica [cymitquimica.com]

- 5. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 8. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

Discovery and history of chalcone derivatives like p-Methoxybenzylideneacetone

An In-depth Technical Guide to the Discovery and History of Chalcone Derivatives

Abstract: This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of chalcone derivatives, with a specific focus on p-Methoxybenzylideneacetone. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a "privileged structure" in medicinal chemistry, exhibiting a remarkable breadth of pharmacological activities. We will delve into the seminal Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, elucidating its mechanism and historical significance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to support further investigation into this versatile class of compounds.

Introduction: The Chalcone Scaffold in Nature and Medicine

Chalcones, and the broader chalconoid family, are naturally occurring secondary metabolites ubiquitously found in a variety of edible plants, including fruits, vegetables, spices, and teas.[1][2][3] The name "chalcone" originates from the Greek word "chalcos," meaning bronze, a nod to the characteristic colors of many natural derivatives.[1] These compounds form the central core of flavonoids and isoflavonoids and have been implicitly used for millennia in traditional herbal remedies for a range of ailments.[1][3][4]

In modern medicinal chemistry, the chalcone framework is recognized as a privileged scaffold.[1][5] This designation is attributed to its simple, yet versatile, chemical structure—an α,β-unsaturated ketone connecting two aromatic rings—which can be readily synthesized and modified. This structural simplicity belies a profound functional complexity, allowing chalcone derivatives to interact with a wide array of biological targets and exhibit numerous pharmacological effects.[4][6][7][8][9]

The Genesis of a Scaffold: The Claisen-Schmidt Condensation

The ability to synthetically access the chalcone core was a pivotal moment in organic chemistry, paving the way for the systematic exploration of its therapeutic potential. This breakthrough came in 1880 and 1881, through the independent work of pioneering chemists Rainer Ludwig Claisen and J. Gustav Schmidt.[1][10][11] The reaction they described, now known as the Claisen-Schmidt condensation, is a specific type of crossed aldol condensation and remains the most fundamental and widely used method for preparing chalcones.[10][12]

Mechanistic Rationale

The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens and an aldehyde or ketone that possesses at least one α-hydrogen.[10][13] The absence of α-hydrogens on the aromatic aldehyde is a critical experimental choice; it prevents self-condensation of the aldehyde, thereby simplifying the reaction mixture and leading to the formation of a single primary product.[13]

The base-catalyzed mechanism proceeds through the following logical steps:

-

Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate is the key nucleophilic species in the reaction.[13][14]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). This step forms a new carbon-carbon bond and results in a β-alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.

-

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. The resulting α,β-unsaturation is stabilized by conjugation with both the aromatic ring and the carbonyl group, providing the thermodynamic driving force for the condensation.[14]

Caption: General Mechanism of the Claisen-Schmidt Condensation.

A Case Study: The Synthesis and Profile of p-Methoxybenzylideneacetone

p-Methoxybenzylideneacetone, also known by synonyms such as 4-(4-methoxyphenyl)-3-buten-2-one or Anisalacetone, is a classic example of a simple yet significant chalcone derivative.[15] Its synthesis is a straightforward and high-yielding application of the Claisen-Schmidt reaction, utilizing readily available and inexpensive starting materials: p-anisaldehyde (4-methoxybenzaldehyde) and acetone, typically catalyzed by sodium hydroxide.[16]

The methoxy group (-OCH₃) on the aromatic ring is an important feature. In medicinal chemistry, methoxylation is a common strategy used to modulate a compound's pharmacokinetic properties, often enhancing metabolic stability and bioavailability.[17]

Caption: Synthesis of p-Methoxybenzylideneacetone via Claisen-Schmidt Condensation.

The Pharmacological Landscape of Chalcone Derivatives

The biological activity of chalcones is intrinsically linked to the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, allowing it to covalently interact with nucleophilic residues (like cysteine) in proteins and enzymes.[7][9] This reactivity, combined with the customizable aromatic rings that modulate binding affinity and specificity, gives rise to an exceptionally broad pharmacological profile.

| Biological Activity | Description | Representative References |

| Anticancer | Induces apoptosis, inhibits cell proliferation, and targets various signaling pathways in cancer cells. | [6][7][8] |

| Anti-inflammatory | Inhibits key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase. | [4][6][7] |

| Antioxidant | Scavenges free radicals and upregulates endogenous antioxidant defense mechanisms. | [6][9] |

| Antimicrobial | Exhibits activity against a range of bacteria and fungi by disrupting cell membranes and key enzymes. | [4][7] |

| Antiviral | Shows inhibitory effects against various viruses, including HIV. | [6][8] |

| Antimalarial | Acts against different life-cycle stages of the Plasmodium parasite. | [6][9] |

| Antidiabetic | Can inhibit enzymes like α-glucosidase and α-amylase, helping to control postprandial hyperglycemia. | [4][6] |

Experimental Protocol: A Self-Validating Synthesis

The following protocol for the synthesis of p-Methoxybenzylideneacetone is presented as a self-validating system. Each step is designed for clarity, reproducibility, and purity of the final product, which is essential for subsequent biological evaluation.

Title: Claisen-Schmidt Synthesis of p-Methoxybenzylideneacetone

Principle: Base-catalyzed condensation of p-anisaldehyde with acetone to form an α,β-unsaturated ketone. The reaction is driven to completion by the formation of a stable, conjugated product that precipitates from the reaction medium.

Materials & Reagents:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Acetone

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v in water)

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and vacuum filtration apparatus

-

Distilled water

Procedure:

-

Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 5.0 mL of p-anisaldehyde and 2.0 mL of acetone in 25 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.

-

Causality: Ethanol serves as a mutual solvent for the polar aldehyde and the less polar acetone, ensuring the reactants are in the same phase for the reaction to occur efficiently.

-

-

Initiation of Condensation: While stirring, slowly add 10 mL of 10% aqueous sodium hydroxide solution dropwise over 5-10 minutes. A color change and the formation of a precipitate should be observed.

-

Causality: The slow, dropwise addition of the base prevents localized high concentrations that could promote side reactions, such as the self-condensation of acetone.

-

-

Reaction Completion: Continue to stir the mixture vigorously at room temperature for 30 minutes. The formation of a thick, pale-yellow precipitate indicates product formation.

-

Trustworthiness: The insolubility of the chalcone product in the aqueous ethanol mixture drives the reaction equilibrium towards the product side, leading to high yields.

-

-

Product Isolation: Cool the reaction flask in an ice-water bath for 15-20 minutes to maximize precipitation.

-

Causality: Lowering the temperature decreases the solubility of the product, ensuring maximum recovery from the solution.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with three portions of cold distilled water (approx. 20 mL each).

-

Trustworthiness: Washing with cold water is a critical step to remove unreacted starting materials, the NaOH catalyst, and other water-soluble impurities without significantly dissolving the desired product.

-

-

Purification: Allow the crude product to air-dry. For high-purity material suitable for biological assays, recrystallize the solid from a minimal amount of hot ethanol.

-

Causality: Recrystallization is the gold standard for purifying solid organic compounds. It separates the product from impurities based on differences in solubility, yielding a crystalline material with a sharp melting point.

-

Caption: Step-by-step workflow for the synthesis and purification of a chalcone derivative.

Conclusion and Future Horizons

The discovery of the Claisen-Schmidt condensation over 140 years ago was a foundational event in organic synthesis, unlocking the vast chemical and pharmacological potential of the chalcone scaffold. The ease of synthesis, coupled with the profound and diverse biological activities of its derivatives, has cemented the chalcone's status as a privileged structure in the ongoing quest for novel therapeutics.

Future research will undoubtedly continue to build on this rich history. Efforts are focused on developing greener and more efficient synthetic methodologies, exploring novel biological targets, and designing hybrid molecules that combine the chalcone scaffold with other pharmacophores to create next-generation drugs with enhanced potency and specificity. The story of the chalcone, which began with a simple condensation reaction, continues to evolve into one of the most exciting narratives in drug discovery.

References

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.

- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (n.d.). Google Scholar.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). PubMed Central.

- Taresh, B. H. (2022). Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review. Scientific Journal of Medical Research, 6(21), 43-46.

- Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. (2024). PubMed Central.

- Claisen–Schmidt condensation. (n.d.). Wikipedia.

- Poulsen, M. L. (2022). Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure. Biblioteca IQS.

- Claisen Schimdt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs.

- Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis.

-

p-Methoxybenzylideneacetone. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- SUPPLEMENTARY INFORMATION. (n.d.). California Institute of Technology.

- Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.

- Chalcone. (n.d.). Wikipedia.

- Claisen-Schmidt condensation. (n.d.). Taylor & Francis Online.

- Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. (n.d.). Der Pharma Chemica.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.

- An Overview of Synthesis and Applications of Chalcone Derivatives. (2025). Al-Nahrain Journal of Science.

- The Multifaceted Biological Activities of 4'-Methoxyflavonol: A Technical Guide. (n.d.). BenchChem.

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone - Wikipedia [en.wikipedia.org]

- 6. jchemrev.com [jchemrev.com]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. sjomr.org.in [sjomr.org.in]

- 9. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 14. Claisen-Schmidt Condensation [cs.gordon.edu]

- 15. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. benchchem.com [benchchem.com]

Abstract

Chalcones, the open-chain precursors to flavonoids, are a class of plant secondary metabolites that have garnered significant attention within the scientific community. Their deceptively simple α,β-unsaturated ketone core, bridging two aromatic rings, belies a profound diversity of biological activities. This technical guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and pharmacological properties of p-methoxybenzylideneacetone and, more broadly, its naturally occurring methoxylated chalcone analogues. We delve into the enzymatic machinery responsible for their formation, detail their distribution across the plant kingdom, and elucidate the molecular mechanisms that underpin their potent anti-inflammatory and antioxidant effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this promising class of natural products.

Introduction: The Chemical Elegance and Biological Promise of Methoxylated Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized in plants as key intermediates in the biosynthesis of all flavonoids.[1][2] While many chalcones exist transiently before being converted into flavanones by chalcone isomerase, a significant number, particularly those with specific substitution patterns like methoxylation, accumulate in various plant tissues.[3][4] These methoxylated chalcones are not mere biosynthetic curiosities; they are endowed with a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][5][6]

The methoxy group (–OCH₃) is a critical determinant of a chalcone's biological profile. It enhances metabolic stability and membrane permeability, which can lead to improved bioavailability compared to their hydroxylated counterparts.[7][8] This guide will focus on p-methoxybenzylideneacetone (also known as anisylidene acetone or 4-methoxybenzylideneacetone) and its closely related, naturally occurring analogue, 4'-methoxychalcone, as representative examples to explore the broader family of methoxylated chalcones. While p-methoxybenzylideneacetone is a well-known synthetic compound, its natural occurrence is not definitively established in the scientific literature. In contrast, 4'-methoxychalcone is a recognized natural product found in various plant species.[9][10]

This document will therefore navigate the landscape of naturally occurring methoxylated chalcones, using 4'-methoxychalcone as a primary exemplar, to provide a robust framework for understanding their significance and potential for therapeutic development.

Natural Distribution of Methoxylated Chalcones

Methoxylated chalcones are found across a diverse range of plant families, where they contribute to pigmentation, defense against pathogens, and UV protection.[3][4] The Leguminosae (pea family), Asteraceae (sunflower family), and Moraceae (mulberry family) are particularly rich sources of these compounds.[3][11]

| Plant Species | Plant Part | Methoxylated Chalcone(s) Identified | Reference(s) |

| Lonchocarpus sericeus | Roots, Stem Bark | Lonchocarpin, Derricin | [12][13] |

| Cleistocalyx operculatus | Flower | 2',4-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | [12] |

| Citrus species | Fruit peels | 4'-Methoxychalcone | [10] |

| Salix species (Willow) | Bark | Isosalipurposide and its derivatives | [14][15] |

| Glycyrrhiza species (Licorice) | Roots | Isoliquiritigenin (precursor to methoxylated forms) | [3] |

The Biosynthetic Pathway: From Phenylalanine to Methoxylated Chalcones

The biosynthesis of chalcones is a well-characterized branch of the phenylpropanoid pathway, commencing with the amino acid L-phenylalanine. The formation of the core chalcone skeleton is catalyzed by the pivotal enzyme, chalcone synthase (CHS). Subsequent modifications, such as methoxylation, are carried out by specific O-methyltransferases (OMTs).[1][16][17]

The methoxy group is typically derived from S-adenosyl-L-methionine (SAM), which serves as the methyl group donor.[16][17] OMTs exhibit high substrate and regioselectivity, ensuring the precise placement of methoxy groups on the flavonoid backbone.[16][18] This enzymatic control gives rise to the vast diversity of methoxylated chalcones observed in nature.

Extraction and Isolation of Methoxylated Chalcones from Plant Material

The extraction and isolation of methoxylated chalcones from plant matrices require a systematic approach to ensure high yield and purity. The choice of solvent and chromatographic technique is critical and depends on the polarity of the target compounds.

General Protocol for Extraction and Isolation

This protocol provides a general framework for the extraction and isolation of methoxylated chalcones from dried plant material, such as the bark of Salix species.[15][19]

Step 1: Sample Preparation

-

Dry the plant material (e.g., bark) at a controlled temperature (e.g., 60°C) to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Macerate the powdered plant material in methanol (e.g., 1 g of powder in 30 mL of methanol).[19]

-

Perform the extraction for a sufficient duration (e.g., 45 minutes) with agitation. For exhaustive extraction, this step can be repeated multiple times.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.

Step 3: Solid-Phase Extraction (SPE) for Sample Clean-up

-

Dissolve the concentrated extract in a suitable solvent (e.g., 20% acetonitrile in water).[19]

-

Pass the dissolved extract through an SPE cartridge (e.g., C18) to remove interfering substances.

-

Wash the cartridge with the same solvent to elute any remaining non-polar impurities.

-

Elute the chalcones from the cartridge with a solvent of appropriate polarity (e.g., a higher concentration of acetonitrile).

Step 4: High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

-

Further purify and quantify the chalcones using reverse-phase HPLC with a C18 column.[14][19]

-

Employ a gradient elution system with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).[14]

-

Monitor the elution profile using a UV-Vis or diode-array detector (DAD) at the characteristic absorption maxima of chalcones (typically around 280 nm and 340-390 nm).[20]

-

Quantify the isolated chalcones by comparing their peak areas to a calibration curve generated with a known standard.

Biological Activities and Mechanisms of Action

Methoxylated chalcones exhibit a remarkable array of biological activities, with their anti-inflammatory and antioxidant properties being particularly well-documented.[6][21][22] These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of methoxylated chalcones are largely attributed to their ability to suppress the production of pro-inflammatory mediators.[5][21] A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][23]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[23]

Certain methoxylated chalcones have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.[23]

Sources

- 1. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Naturally occurring chalcones and their biological activities - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. New prenylated chalcones from Lonchocarpus neuroscapha Benth. (Cordoa piaca) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. maxapress.com [maxapress.com]

- 17. mdpi.com [mdpi.com]

- 18. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture[v1] | Preprints.org [preprints.org]

- 20. mdpi.com [mdpi.com]

- 21. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant Activity of p-Hidroxy-m-Methoxy Chalcone and its Combination with Doxorubicin: In Vitro and In Silico Study | Scientific.Net [scientific.net]

- 23. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of p-Methoxybenzylideneacetone

Introduction to p-Methoxybenzylideneacetone

p-Methoxybenzylideneacetone, also known as 4-methoxybenzylideneacetone or p-anisalacetone, is an aromatic ketone that belongs to the chalcone family.[1] Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is a common scaffold in a variety of biologically active compounds and serves as a key intermediate in organic synthesis.[3][4] A thorough understanding of its physical properties, namely its melting point and solubility, is paramount for its application in research, drug development, and materials science, as these parameters critically influence reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of these key physical properties and the rigorous experimental methodologies for their determination.

Physical Properties of p-Methoxybenzylideneacetone

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces it can form. For p-methoxybenzylideneacetone, the presence of the aromatic rings, the polar carbonyl group, and the methoxy group results in a specific set of physical properties.

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its identity and purity.[5] For a pure compound, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.[5] The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[5]

The reported melting point of p-methoxybenzylideneacetone is consistently in the range of 72-74 °C.

| Property | Value | Source(s) |

| Melting Point | 72-74 °C | [6] |

This narrow melting range suggests a high degree of purity for the analyzed samples. A broader range would indicate the presence of impurities, which disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another.[7] The solubility of p-methoxybenzylideneacetone is influenced by its molecular structure, which contains both polar (carbonyl and methoxy groups) and nonpolar (aromatic rings and hydrocarbon backbone) regions.

| Solvent | Qualitative Solubility | Rationale / Source |

| Ethanol | Soluble, especially when heated | Recrystallization from ethanol is a common purification method for this compound. |

| Dichloromethane | Soluble | Mentioned as a solvent for crystallization.[8] Chalcones, in general, show good solubility in dichloromethane.[3] |

| Chloroform | Likely Soluble | Chalcones have been shown to be soluble in chloroform.[3] |

| Acetone | Likely Soluble | As a ketone, it shares a functional group with acetone, suggesting good solubility.[9] |

| Ethyl Acetate | Likely Soluble | The ester group in ethyl acetate can interact with the polar parts of the molecule.[9] |

| Hexane | Poorly Soluble | Used as a washing solvent to remove impurities, indicating low solubility.[8] |

| Water | Very Slightly Soluble | The large nonpolar hydrocarbon portion of the molecule limits its solubility in water.[6] |

The solubility behavior is consistent with that of other chalcones, which are generally soluble in moderately polar to polar organic solvents and have limited solubility in nonpolar solvents and water.[2][10] The aromatic rings and the α,β-unsaturated system contribute to van der Waals interactions, while the carbonyl and methoxy groups can participate in dipole-dipole interactions and hydrogen bonding with protic solvents.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of results, the following protocols are described. These methods are designed as self-validating systems, incorporating steps for calibration and verification.

Protocol for Melting Point Determination

The determination of the melting point is a critical experiment for the characterization of a solid organic compound. The capillary method is a widely accepted and reliable technique.[5]

Methodology:

-

Sample Preparation:

-

Ensure the sample of p-methoxybenzylideneacetone is completely dry and finely powdered. Grinding the sample gently in a mortar and pestle will ensure uniform heat transfer.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is properly calibrated and positioned so that the mercury bulb is level with the sample.

-

-

Melting Point Determination:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute. A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

-

Verification (Mixed Melting Point):

-

To confirm the identity of the compound, a mixed melting point determination can be performed. Mix a small amount of the sample with a known, pure sample of p-methoxybenzylideneacetone.

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the unknown sample is identical to the known sample.[5]

-

Diagram of Melting Point Determination Workflow:

Protocol for Qualitative Solubility Determination

The following protocol outlines a systematic approach to determine the qualitative solubility of p-methoxybenzylideneacetone in various solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Methodology:

-

Solvent Selection:

-

Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

-

Sample Preparation:

-

Add approximately 25 mg of p-methoxybenzylideneacetone to a small test tube or vial.

-

-

Solvent Addition and Observation:

-

Add the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time) up to a total of 3 mL.

-

After each addition, cap the tube and shake vigorously for at least 30 seconds.

-

Allow the mixture to stand and observe if the solid dissolves completely.

-

-

Equilibrium Attainment:

-

If the solid does not dissolve completely after the addition of 3 mL of solvent, the mixture should be agitated (e.g., on a vortex mixer or shaker) for an extended period (e.g., 1-2 hours) at a constant temperature to ensure that equilibrium is reached.[4]

-

-

Classification of Solubility:

-

Soluble: The entire solid dissolves in the given volume of solvent.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: Little to no solid dissolves.

-

-

Effect of Temperature:

-

If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature. This is particularly relevant for identifying suitable recrystallization solvents.[7]

-

Diagram of Solubility Determination Workflow:

References

-